molecular formula C₁₄H₁₉NO₈ B029274 Dopamine glucuronide CAS No. 38632-24-5

Dopamine glucuronide

Cat. No.: B029274
CAS No.: 38632-24-5
M. Wt: 329.3 g/mol
InChI Key: CQASRCDNLNMIJY-BYNIDDHOSA-N
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Description

Dopamine glucuronide is a conjugated form of dopamine, a crucial neurotransmitter in the human body. This compound is formed when dopamine undergoes glucuronidation, a process where glucuronic acid is attached to dopamine. This modification enhances the solubility of dopamine, facilitating its excretion from the body. This compound plays a significant role in the metabolism and regulation of dopamine levels in various physiological processes.

Mechanism of Action

Biochemical Pathways

Dopamine can be synthesized by cells via three different pathways . The main pathway, carried out in neuronal cells in vivo, starts from the amino acid tyrosine . In the first step, L-3,4-dihydroxyphenylalanine (L-DOPA) is produced by hydroxylation of tyrosine at the ortho-position of the phenol ring . This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which belongs to the family of biopterin-dependent aromatic amino acid hydroxylases . Dopamine degradation is performed by COMT, MAO, ADH, ALDH, and AR in variable order leading to DOPAC and HVA as the main end products .

Pharmacokinetics

It is known that glucuronidation almost exclusively inactivates and detoxifies molecules by increasing their water solubility, which promotes their removal from the body via the kidneys or gi tract .

Result of Action

Dopamine regulates several functions, such as voluntary movements, spatial memory, motivation, sleep, arousal, feeding, immune function, maternal behaviors, and lactation . Dopamine metabolism is strongly linked to oxidative stress as its degradation generates reactive oxygen species (ros) and dopamine oxidation can lead to endogenous neurotoxins .

Action Environment

The intestinal milieu is astonishingly complex and home to a constantly changing mixture of small and large molecules, along with an abundance of bacteria, viral particles, and eukaryotic cells . In the GI tract, the microbiota express β-glucuronidase enzymes that remove the glucuronic acid as a carbon source, effectively reversing the actions of mammalian inactivation . Thus, the environment plays a crucial role in the action of dopamine glucuronide.

Biochemical Analysis

Biochemical Properties

Dopamine glucuronide interacts with various enzymes and proteins in its biochemical reactions. The primary enzyme involved in its formation is UDP glucuonyltransferase, which catalyzes the glucuronidation process . The nature of this interaction involves the transfer of glucuronic acid from the UDP-glucuronic acid to dopamine, forming this compound .

Cellular Effects

This compound, as a metabolite of dopamine, may influence various cellular processes. Dopamine itself is linked to oxidative stress as its metabolism generates reactive oxygen species (ROS) and can lead to endogenous neurotoxins . Therefore, the metabolism of dopamine, including the formation of this compound, is of special importance for neuronal redox homeostasis and viability .

Molecular Mechanism

The formation of this compound involves the enzyme UDP glucuonyltransferase, which catalyzes the glucuronidation process . This process involves the transfer of glucuronic acid from UDP-glucuronic acid to dopamine, forming this compound . This reaction represents a key step in the metabolism and detoxification of dopamine.

Temporal Effects in Laboratory Settings

The metabolism of dopamine, including the formation of this compound, is known to be a dynamic process that can be influenced by various factors .

Dosage Effects in Animal Models

Dopamine and its metabolites have been studied extensively in animal models of neurological disorders .

Metabolic Pathways

This compound is part of the dopamine metabolic pathway. Dopamine is metabolized by various enzymes, including COMT, MAO, ADH, ALDH, and AR, leading to various metabolites, including DOPAC, HVA, and this compound .

Transport and Distribution

Dopamine and its metabolites are known to be transported across cell membranes by various transporters .

Subcellular Localization

Dopamine and its metabolites, including this compound, are likely to be found in various subcellular compartments due to their roles in neurotransmission and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dopamine glucuronide typically involves the enzymatic reaction of dopamine with uridine diphosphate glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase. This reaction occurs under mild conditions, usually at physiological pH and temperature, making it a relatively straightforward process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous supply of dopamine and uridine diphosphate glucuronic acid, with the enzyme being immobilized to facilitate repeated use. The product is then purified using chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dopamine glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by β-glucuronidase enzymes. This reaction is significant in the gastrointestinal tract, where microbial β-glucuronidase activity can regenerate free dopamine from its glucuronide conjugate .

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which are abundant in the gut microbiota. The reaction occurs under physiological conditions, with optimal activity observed at neutral to slightly acidic pH.

Major Products Formed: The primary product of the hydrolysis reaction is free dopamine, which can then participate in various metabolic pathways or exert its physiological effects.

Scientific Research Applications

Dopamine glucuronide has several applications in scientific research, particularly in the fields of neurochemistry and pharmacology. It is used to study the metabolism and excretion of dopamine, providing insights into the regulation of dopamine levels in the body. Additionally, this compound serves as a biomarker for assessing the activity of uridine diphosphate-glucuronosyltransferase enzymes and β-glucuronidase enzymes in various physiological and pathological conditions .

In medicine, the study of this compound is crucial for understanding disorders related to dopamine metabolism, such as Parkinson’s disease and schizophrenia.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQASRCDNLNMIJY-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959475
Record name 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38632-24-5
Record name Dopamine glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38632-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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